1,2-Propane-d6-diol

Beschreibung

Significance of Stable Isotope Labeling in Advanced Research Paradigms

Stable isotope labeling is a technique that replaces an atom in a molecule with its non-radioactive isotope, such as replacing hydrogen (¹H) with deuterium (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. symeres.comacanthusresearch.comwikipedia.org This substitution creates a "labeled" compound that is chemically very similar to its unlabeled counterpart but is distinguishable by its mass. acanthusresearch.comlucerna-chem.ch This mass difference allows researchers to track the molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgnih.gov

The applications of stable isotope labeling are extensive and integral to many research areas:

Metabolic Research: Labeled compounds are used to trace the metabolic fate of nutrients, drugs, and other substances within an organism. symeres.comnih.gov This helps in understanding metabolic pathways, nutrient distribution, and the dynamics of biosynthesis and degradation. nih.gov

Quantitative Analysis: Stable isotope-labeled compounds serve as ideal internal standards in mass spectrometry-based quantification methods. acanthusresearch.comguidechem.comacs.org Because they co-elute with the analyte of interest and have similar ionization efficiencies, they can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.

Mechanistic Studies: By tracking the position of isotopes in the products of a reaction, scientists can elucidate the step-by-step sequence of bond-breaking and bond-forming events, known as the reaction mechanism. symeres.comwikipedia.org

Pharmacokinetics: In drug development, labeled compounds are essential for studying absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into a drug's behavior in the body. symeres.comacs.org

Role of Deuterium in Modulating Molecular Reactivity and Stability for Research Applications

The substitution of hydrogen with deuterium, its heavier isotope, has a more pronounced effect on molecular properties than labeling with heavier elements like ¹³C or ¹⁵N. wikipedia.org This is due to the significant relative mass difference—deuterium is twice as heavy as protium (¹H). libretexts.orglibretexts.org This mass difference primarily affects the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The C-D bond has a lower vibrational frequency and a lower zero-point energy, making it stronger and more stable than a C-H bond. libretexts.org Consequently, it requires more energy to break a C-D bond. This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the same reaction involving a C-H bond. wikipedia.orglibretexts.orgcolumbia.edu

Researchers leverage the KIE for several purposes:

Determining Reaction Mechanisms: A significant KIE (where the rate for the hydrogen version, kH, is much greater than the rate for the deuterium version, kD) indicates that the C-H bond is broken in the rate-determining step of the reaction. libretexts.orgprinceton.edusciensage.info

Enhancing Metabolic Stability: In pharmaceutical research, strategically replacing metabolically vulnerable C-H bonds with C-D bonds can slow down the rate of metabolic breakdown of a drug. symeres.comacs.org This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced clearance rates. symeres.commedchemexpress.com

Overview of 1,2-Propane-d6-diol as a Key Deuterated Building Block and Probe

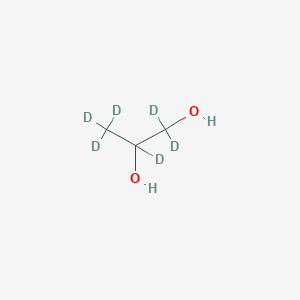

This compound is the deuterated form of 1,2-propanediol (also known as propylene glycol), where all six non-hydroxyl hydrogen atoms have been replaced with deuterium atoms. isotope.comsigmaaldrich.com This specific labeling makes it a valuable tool in various research applications.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CD₃CD(OH)CD₂OH | isotope.comsigmaaldrich.com |

| Molecular Weight | ~82.13 g/mol | isotope.comsigmaaldrich.comnih.gov |

| CAS Number | 52910-80-2 | guidechem.comisotope.com |

| Appearance | Neat/Liquid | isotope.comlgcstandards.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comlgcstandards.com |

The primary applications of this compound stem from its identity as a stable isotope-labeled analog of propylene glycol:

Internal Standard: Its most common use is as an internal standard for the precise quantification of propylene glycol in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). guidechem.comoiv.int Propylene glycol is a widely used substance in the food, pharmaceutical, and cosmetic industries, and accurate measurement of its concentration is often required. credenceresearch.comresearchgate.net

Metabolic Tracer: As a deuterated version of a common metabolite, it can be used to trace the metabolic pathways of propylene glycol. researchgate.netnih.govnih.gov

Synthetic Intermediate: It serves as a deuterated building block in organic synthesis to introduce a labeled three-carbon unit into more complex molecules. isotope.comcosmobio.co.jp This allows for the creation of custom-labeled compounds for specialized research.

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies, deuterated compounds are crucial. wikipedia.org While deuterated solvents like chloroform-d are used to avoid large solvent signals in proton NMR, labinsights.nltcichemicals.com using a deuterated analyte like this compound allows for specific studies using deuterium NMR (²H NMR) or for simplifying complex proton spectra. wikipedia.orghuji.ac.il

| Application Area | Description | Reference |

|---|---|---|

| Quantitative Mass Spectrometry | Used as an internal standard for accurate measurement of unlabeled 1,2-propanediol. | guidechem.com |

| Metabolism Studies | Acts as a tracer to investigate the biochemical pathways of diols. | nih.govnih.gov |

| Organic Synthesis | Serves as a starting material or intermediate for synthesizing more complex deuterated molecules. | isotope.comcosmobio.co.jp |

| Mechanistic Investigations | Helps in studying reaction mechanisms involving diols, particularly through the kinetic isotope effect. | researchgate.netsciensage.info |

Eigenschaften

IUPAC Name |

1,1,2,3,3,3-hexadeuteriopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Advanced Preparation Methodologies for 1,2-propane-d6-diol

General Principles of Deuteration in Organic Synthesis

Deuteration, the substitution of a hydrogen atom (protium) with its heavier isotope, deuterium, is a pivotal technique in various scientific disciplines. acs.orgnih.gov The significance of deuterated compounds lies in the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can alter reaction rates and metabolic pathways, making deuterated molecules invaluable tools for mechanistic studies in organic and medicinal chemistry. nih.gov

The applications of deuterated compounds are extensive. They serve as essential internal standards in mass spectrometry and as additives in nuclear magnetic resonance (NMR) spectroscopy experiments. acs.org Furthermore, the incorporation of deuterium can enhance the metabolic stability of drugs, a concept known as "heavy drugs," by slowing down metabolic processes that involve C-H bond cleavage. acs.org The demand for deuterated compounds in fields like pharmaceuticals and neutron science necessitates the development of efficient and selective deuteration methods. rsc.org

Common strategies for introducing deuterium into organic molecules include H-D exchange reactions, often utilizing heavy water (D₂O) under various conditions, and the reduction of functional groups with deuterated reagents. tn-sanso.co.jpatlanchimpharma.com The choice of method depends on the target molecule's structure, the desired level of deuteration, and the required isotopic purity. acs.orgnih.gov

Deuterative Synthetic Routes for 1,2-Propane-d6-diol and Analogues

The synthesis of this compound (also known as propylene glycol-d6) involves the introduction of six deuterium atoms into the propane-1,2-diol structure. rrscientific.comlgcstandards.comisotope.com Various synthetic strategies can be employed to achieve this, leveraging the general principles of deuteration.

Catalytic Hydrogenation/Deuteration Approaches

Catalytic hydrogenation, or more accurately, deuteration, is a common method for introducing deuterium. This typically involves the reaction of an unsaturated precursor with deuterium gas (D₂) in the presence of a metal catalyst. For the synthesis of deuterated diols, this could involve the deuteration of an unsaturated diol or a protected diol precursor. While direct catalytic deuteration of a suitable precursor for this compound is a plausible route, specific examples in the provided search results focus more on other methods. However, the use of catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) for H/D exchange reactions in the presence of D₂O demonstrates the utility of catalytic systems in deuteration. atlanchimpharma.com For instance, a combination of Pd/C and Pt/C has been used for the deuteration of 3-methylindole in D₂O at elevated temperatures. atlanchimpharma.com

Microbial and Biocatalytic Deuteration Techniques

Biocatalytic methods offer an environmentally friendly and highly selective approach to deuteration. rsc.orgresearchgate.net Microorganisms and isolated enzymes can catalyze deuteration reactions with high enantioselectivity and isotopic labeling. rsc.orgnih.gov

A key strategy involves the use of microorganisms grown in a deuterated medium, where D₂O is the primary source of deuterium. rsc.org The microbe's enzymatic machinery then incorporates deuterium into the target molecule. For example, studies have shown that various yeast strains can be used for the reductive deuteration of carbonyl compounds to produce chiral deuterated alcohols. rsc.orgresearchgate.net Specifically, the synthesis of deuterium-labeled 1,2-propanediol derivatives has been achieved through microbial reduction. rsc.orgresearchgate.net

One study reported the use of Saccharomyces cerevisiae and Pichia pastoris for the synthesis of deuterated building blocks, achieving over 95% backbone perdeuteration. rsc.org This was accomplished through a strategy of α-hydrogen exchange followed by deuterative microbial reduction. rsc.org The use of inexpensive deuterated carbon sources like methanol-d4 further enhances the cost-effectiveness of this approach. rsc.org Enzymes such as alcohol dehydrogenases are instrumental in these biocatalytic reductions, facilitating the transfer of deuterium from a deuterated cofactor (like NADH) to a carbonyl substrate. researchgate.net

Deuterium Exchange and Reduction Strategies

Deuterium exchange reactions, often catalyzed by acids or bases, are a straightforward method for replacing labile protons with deuterium. google.com For molecules with acidic or basic sites, treatment with D₂O can lead to significant deuterium incorporation. nih.govgoogle.com For instance, the α-hydrogens of ketones can be exchanged with deuterium in the presence of a catalyst and D₂O. nih.gov

Reduction of a suitable precursor with a deuterated reducing agent is another powerful strategy. atlanchimpharma.comorgsyn.org Lithium aluminum deuteride (LiAlD₄) is a common and potent reagent for this purpose. beilstein-journals.orgd-nb.info For example, the synthesis of deuterated squalenic acid involved a reduction step using LiAlD₄. beilstein-journals.orgd-nb.info In the context of this compound, a precursor such as a diketone or a protected hydroxyketone could be reduced using a deuterated hydride source to introduce deuterium at specific positions. A practical method for the reductive deuteration of carbonyl compounds to α-deuterated alcohols with excellent deuterium incorporation has been reported using magnesium and D₂O, which offers an economical and efficient alternative. orgsyn.org

Diol Synthesis Pathways Applicable to Deuterated Analogues

The synthesis of diols, in general, provides a framework that can be adapted for their deuterated counterparts. One common method is the dihydroxylation of an alkene. This can be achieved using reagents like osmium tetroxide or potassium permanganate. For instance, the Wagner reaction, which involves the oxidation of allylazoles with potassium permanganate, has been used to synthesize 3-(azol-1-yl)propane-1,2-diols. rasayanjournal.co.in This approach could potentially be adapted for the synthesis of deuterated diols by starting with a deuterated alkene.

Another route involves the ring-opening of epoxides. The reaction of glycidol with nucleophiles like imidazole or 1,2,4-triazole yields the corresponding 3-(azol-1-yl)propane-1,2-diols. rasayanjournal.co.in Starting with a deuterated epoxide would lead to a deuterated diol.

Furthermore, biocatalytic routes for the production of various diols from renewable feedstocks are being extensively developed. nih.gov These pathways often involve a series of enzymatic reactions, including hydroxylation, deamination, decarboxylation, and reduction. nih.gov By conducting these biocatalytic transformations in a deuterated environment or using deuterated substrates, it is feasible to produce a wide range of structurally diverse deuterated diols.

Enantioselective Synthesis of Chiral Deuterated 1,2-Propanediols

The synthesis of enantiomerically pure chiral deuterated compounds is of significant interest, particularly for applications in pharmaceutical research and as standards for analytical chemistry. rsc.org 1,2-Propanediol is a chiral molecule, and methods that can selectively produce one enantiomer of its deuterated form are highly valuable.

Biocatalysis is a particularly powerful tool for enantioselective synthesis. rsc.orgnih.gov Microorganisms and their enzymes can exhibit high stereoselectivity, leading to the production of chiral molecules with high enantiomeric excess (ee). rsc.org Studies have demonstrated the successful enantioselective microbial deuteration to produce chiral building blocks. rsc.orgresearchgate.net For instance, the reduction of 1-benzyloxyacetone was targeted to produce (S)-(1,1,2,3,3,3-²H₆)4, a chiral deuterated derivative of 1,2-propanediol 1-O-benzyl ether. rsc.org

The choice of microorganism and reaction conditions is crucial for achieving high enantioselectivity and isotopic purity. rsc.org Different yeast strains, for example, can exhibit varying levels of performance in the synthesis of specific deuterated chiral molecules. rsc.org The combination of biocatalysis with other synthetic strategies, such as pre-emptive α-hydrogen exchange, can lead to high levels of both deuteration and enantiomeric purity. rsc.org

Below is a table summarizing research findings on the synthesis of deuterated compounds, including precursors and analogues relevant to this compound.

| Compound/Target | Method | Key Findings | Isotopic Purity/Yield | Reference |

| Deuterated Aromatics | Reductive deamination of anilines | Fast, efficient, and selective incorporation of deuterium. | >99% isotopic purity | acs.org |

| α-Deuterated Alcohols | Reductive deuteration of carbonyls with Mg and D₂O | Economical, good substrate scope, and excellent functional group tolerance. | 73% yield, 98% D incorporation | orgsyn.org |

| (S)-(1,1,2,3,3-²H₅)solketal | Microbial reduction | Achieved >95% backbone perdeuteration without loss of enantioselectivity. | 92% ee, 97% deuteration | researchgate.net |

| Deuterated 3-methylindole | Catalytic H/D exchange (Pd/C, Pt/C, D₂O) | Effective deuteration of the indole ring. | 92% yield | atlanchimpharma.com |

| (S)-(1,1,2,3,3,3-²H₆)-1,2-propanediol 1-O-benzyl ether | Microbial reduction of (1,1,3,3,3-²H₅)-1-benzyloxyacetone | Targeted synthesis of a chiral deuterated propanediol derivative. | N/A | rsc.org |

| Deuterated OLED Materials | Flow synthesis with microwave heating | Improved production throughput and reaction efficiency for H-D exchange. | High deuteration ratio with reduced D₂O usage | tn-sanso.co.jp |

Purification and Isotopic Enrichment Techniques in Deuterated Diol Synthesis

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, byproducts, and to achieve the desired chemical and isotopic purity. The techniques employed are generally standard laboratory and industrial procedures, adapted for the specific properties of diols. google.com

Fractional distillation is a common method used to purify the final product, separating the deuterated diol from impurities with different boiling points. google.comgoogle.com Given that 1,2-propanediol has a relatively high boiling point (187 °C), vacuum distillation is often preferred to prevent thermal decomposition. Another frequently used technique is column chromatography, which can separate the target compound based on its polarity and affinity for the stationary phase. google.com

For diols specifically, boronate affinity chromatography presents a highly selective purification method. scienceopen.com This technique utilizes a resin with boronate groups that form reversible covalent bonds with cis-diol moieties, such as those present in 1,2-propanediol. scienceopen.com The diol binds to the resin under alkaline conditions and can be eluted with an acidified aqueous solution, effectively separating it from compounds lacking the cis-diol feature. scienceopen.com Other chromatographic methods, including ion-exchange and ion-pair reversed-phase HPLC, have also been developed for purifying deuterated molecules like nucleotides, and the principles can be applied to other polar compounds. scienceopen.com When impurities are crystalline, recrystallization can be an effective final purification step. google.comarkat-usa.org

Isotopic enrichment refers to the percentage of deuterium atoms at the specified positions within the molecule. For this compound, the goal is to maximize this enrichment, often to levels of 98% or higher. isotope.com The level of enrichment is primarily determined by the isotopic purity of the deuterium sources (e.g., D₂O, deuterium gas, sodium borodeuteride) and the efficiency of the deuteration reactions. arkat-usa.orgresearchgate.net After synthesis, the isotopic purity is typically ascertained using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. sciensage.info While purification methods like chromatography and distillation primarily ensure chemical purity, they can, in some cases, contribute to isotopic enrichment by separating molecules with different numbers of deuterium atoms (isotopologues), although this is often challenging. The final product is usually a stable isotope-labeled compound with high chemical and isotopic purity, suitable for use as a synthetic intermediate or analytical standard. isotope.comlgcstandards.com

The table below outlines common purification techniques used for diols and other deuterated compounds.

Table 2: Purification and Enrichment Techniques

| Technique | Principle of Separation | Application Notes |

|---|---|---|

| Fractional Distillation | Difference in boiling points | Effective for removing volatile or high-boiling impurities. google.comgoogle.com Often performed under vacuum for high-boiling compounds like diols. |

| Column Chromatography | Differential adsorption on a solid phase | A versatile method for separating compounds based on polarity. google.comresearchgate.net |

| Boronate Affinity Chromatography | Specific, reversible covalent bonding with cis-diols | Highly selective for diols, allowing for efficient separation from other compound classes. scienceopen.com |

| Recrystallization | Difference in solubility | Used to purify solid products or derivatives from soluble impurities. arkat-usa.org |

| NMR Spectroscopy | Nuclear magnetic resonance properties | Primarily used for structural confirmation and to determine the level of isotopic enrichment (isotopic purity). sciensage.info |

Sophisticated Spectroscopic and Analytical Characterization of 1,2-propane-d6-diol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds. The absence of proton signals and the specific interactions of deuterium with carbon nuclei provide definitive structural and dynamic data.

Proton NMR (¹H NMR) for Deuteration Site Confirmation

Proton NMR (¹H NMR) serves as a primary and straightforward method to confirm the successful deuteration at specific sites within a molecule. In the case of 1,2-Propane-d6-diol, the molecular structure is CD₃CD(OH)CD₂OH. The ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart, propane-1,2-diol.

The key feature in the ¹H NMR spectrum of this compound is the absence of signals corresponding to the methyl (CH₃), methine (CH), and methylene (CH₂) protons, which would typically appear in the approximate ranges of 1.1 ppm, 3.8 ppm, and 3.4 ppm, respectively, for propane-1,2-diol. chemicalbook.comspectrabase.com Instead, the spectrum is dominated by signals from the two hydroxyl (-OH) protons. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. These protons may appear as two distinct broad singlets or a single broad singlet, and their signals will disappear upon exchange with deuterium oxide (D₂O), a classic method for identifying exchangeable protons. libretexts.org This selective silence of the carbon-bound proton signals provides unequivocal evidence of deuteration at the C1, C2, and C3 positions.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predictive and based on the analysis of similar diols. Actual shifts may vary based on experimental conditions like solvent and concentration.)

| Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| -CD₃ | Silent | - | Confirmation of deuteration. |

| -CD- | Silent | - | Confirmation of deuteration. |

| -CD₂- | Silent | - | Confirmation of deuteration. |

| C(2)-OH | Variable (e.g., 2.0-5.0) | Broad Singlet | Shift is concentration and solvent dependent; disappears on D₂O exchange. |

| C(1)-OH | Variable (e.g., 2.0-5.0) | Broad Singlet | Shift is concentration and solvent dependent; disappears on D₂O exchange. |

Carbon-13 NMR (¹³C NMR, ¹³C-APT-NMR) for Structural Elucidation

While ¹H NMR confirms the location of deuterium, Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton. In ¹³C NMR spectra of deuterated compounds, the signals for the deuterated carbons exhibit two key differences from their protonated counterparts. First, the resonance for a carbon attached to deuterium is split into a multiplet due to one-bond carbon-deuterium (¹³C-¹D) coupling. Since deuterium has a spin quantum number I=1, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. Second, the nuclear Overhauser effect (nOe) enhancement, which increases the signal intensity of proton-bearing carbons, is absent for fully deuterated carbons, leading to significantly lower signal intensity.

For this compound, the spectrum would show three such multiplets, confirming the three distinct carbon environments in the propane backbone. spectrabase.comresearchgate.net Techniques like Attached Proton Test (APT) NMR can further aid in distinguishing between CD, CD₂, and CD₃ groups based on their phase.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Chemical shifts are based on propane-1,2-diol and may be slightly altered by isotope effects. spectrabase.com)

| Carbon Atom | Expected Chemical Shift (δ) ppm | Expected Multiplicity (due to ¹JCD) |

| C1 (-CD₂OH) | ~68 | Quintet |

| C2 (-CDOH) | ~68 | Triplet |

| C3 (-CD₃) | ~19 | Septet |

Dynamic NMR for Mechanistic Insights

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, variable-temperature (VT) NMR studies could provide insights into the dynamics of intramolecular and intermolecular hydrogen bonding involving the two hydroxyl groups.

Furthermore, deuterium labeling is a powerful tool in DNMR studies of reaction mechanisms. acs.org By observing changes in the NMR spectra as a function of temperature, one can calculate the activation barriers for processes like restricted rotation around the C1-C2 bond or the kinetics of hydroxyl proton exchange. researchgate.net For instance, deuterium labeling experiments have been shown to be crucial in demonstrating that ligand exchange in diol complexes is reversible and rapid at room temperature. acs.org

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Purity and Quantification

Mass spectrometry (MS) is fundamental for confirming the molecular weight of this compound and assessing its isotopic enrichment. The molecular weight of the d6-analog is 82.13 g/mol , a clear shift of +6 mass units from the non-deuterated propane-1,2-diol (76.09 g/mol ). sigmaaldrich.comnih.gov This mass shift is a primary indicator of successful deuteration.

For precise determination of isotopic purity, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. nih.govacs.org In a typical IRMS analysis for D/H ratio, the sample is quantitatively converted into hydrogen gas (a mixture of H₂, HD, and D₂) via high-temperature conversion (pyrolysis). iaea.orgfmach.it The resulting gases are then introduced into the mass spectrometer, where the ion currents corresponding to mass-to-charge ratios m/z = 2 (H₂⁺) and m/z = 3 (HD⁺) are measured with high precision. The ratio of these ion currents allows for the accurate calculation of the deuterium abundance. nih.goviaea.org Commercially available this compound often has an isotopic purity of 98 atom % D or higher, a value confirmed by IRMS. sigmaaldrich.com This high level of isotopic purity is critical for its use as an internal standard in quantitative mass spectrometry-based assays. guidechem.com

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃H₂D₆O₂ | clearsynth.com |

| Molecular Weight | 82.13 g/mol | sigmaaldrich.comnih.gov |

| Monoisotopic Mass | 82.090089969 Da | nih.govguidechem.com |

| Mass Shift vs. C₃H₈O₂ | +6 | sigmaaldrich.com |

| Typical Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Deuterium-Bond Vibrations

Infrared (IR) spectroscopy measures the vibrations of molecular bonds. The substitution of hydrogen with the heavier deuterium isotope causes a significant and predictable shift in the vibrational frequencies. According to the principles of vibrational spectroscopy, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The C-D bond is stronger and heavier than the C-H bond, resulting in C-D stretching and bending vibrations appearing at lower wavenumbers.

For a typical alkane structure like propane, C-H stretching vibrations are found in the 2850-3000 cm⁻¹ region. docbrown.info Due to the mass difference, the corresponding C-D stretching vibrations in this compound are expected to appear at a significantly lower frequency, typically in the 2100-2200 cm⁻¹ range. Similarly, C-H bending vibrations (1350-1470 cm⁻¹) will shift to lower wavenumbers for C-D bonds. The spectrum will still feature the prominent broad O-H stretching band around 3200-3600 cm⁻¹. Comparing the IR spectrum of this compound with that of standard propane-1,2-diol allows for clear identification of the deuterated functional groups. nist.gov

Table 4: Characteristic IR Vibration Frequencies (Approximate)

| Vibrational Mode | Propane-1,2-diol (C-H) Wavenumber (cm⁻¹) | This compound (C-D) Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 | 3200-3600 |

| C-H/C-D Stretch | 2850-3000 | ~2100-2200 |

| C-H/C-D Bend | 1350-1470 | ~950-1050 |

| C-O Stretch | 1000-1250 | 1000-1250 |

Advanced Chiral Analysis Techniques, including Molecular Rotational Resonance (MRR) Spectroscopy

The C2 carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers ((R)- and (S)-forms). The separation and analysis of these enantiomers require specialized chiral techniques. While conventional methods like gas chromatography with chiral columns can be used, more advanced spectroscopic methods offer deeper insight. usra.edu

NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers. nih.govfrontiersin.org These agents interact differently with each enantiomer, leading to separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

A particularly powerful and emerging technique for this purpose is Molecular Rotational Resonance (MRR) spectroscopy. MRR provides exquisitely detailed information about a molecule's three-dimensional structure by measuring its rotational transitions in the gas phase. Because it is highly sensitive to the mass distribution within the molecule, MRR can unambiguously distinguish between different isotopologues and, crucially, between enantiomers when a chiral interaction is present or when using circularly polarized radiation. Recent studies have demonstrated the utility of MRR for the accurate measurement of both site-specific deuteration levels and enantiopurity in chiral building blocks, validating it as a powerful tool for process evaluation in deuterium-labeling chemistry. rsc.org This makes MRR a highly suitable advanced technique for the complete characterization of chiral this compound.

Chromatographic Methods in Conjunction with Spectroscopic Detection (e.g., GC-MS, GC-FID, LC-MS/MS)

The analysis of this compound, a stable isotopically labeled (SIL) analogue of propylene glycol, is intrinsically linked to its primary application as an internal standard (IS) in quantitative analytical methods. monadlabtech.comguidechem.com Its utility spans various chromatographic techniques coupled with spectroscopic detectors, which are essential for achieving accurate and precise measurements, particularly in complex sample matrices. cerilliant.com The chemical identity between this compound and its non-deuterated counterpart, propylene glycol, ensures similar behavior during sample preparation and analysis, while the mass difference allows for distinct detection by mass spectrometry. monadlabtech.comscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like glycols. In this context, this compound serves as an ideal internal standard for the quantification of propylene glycol. researchgate.netresearchgate.net The use of an IS is a powerful strategy to correct for variations in injection volume, derivatization efficiency, and matrix effects that can occur during the analytical process. scioninstruments.com For instance, in the determination of propylene glycol in biological fluids like whole blood, a known amount of this compound is added to the sample at an early stage. researchgate.netepa.gov After sample preparation, which may include deproteinization and derivatization to enhance volatility and improve peak shape, the extract is analyzed by GC-MS. researchgate.netresearchgate.net

The mass spectrometer detects the distinct mass-to-charge ratios (m/z) of the analyte and the internal standard. While the non-deuterated propylene glycol has a molecular weight of 76.09 g/mol , this compound has a molecular weight of approximately 82.13 g/mol due to the six deuterium atoms. sigmaaldrich.comnist.gov This mass shift of +6 amu allows for clear differentiation in the mass spectrum. sigmaaldrich.com Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it against a calibration curve. scioninstruments.com

Several studies detail GC-MS methods for propylene glycol analysis where this compound would be the preferred internal standard. These methods often employ capillary columns like a DB-1 or HP-PONA. mpg.deresearchgate.net

Table 1: Example GC-MS Parameters for Propylene Glycol Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | Agilent 6890N GC with 5973 MSD | Agilent GC 6890 with Pegasus III TOF-MS |

| Column | HP-PONA (50 m x 0.2 mm, 0.5 µm) researchgate.net | 5%phenyl-95%dimethylpolysiloxane (30+10m, ID:0.25mm, DF:0.25µm) mpg.de |

| Carrier Gas | Helium who.int | Helium gcms.cz |

| Injection Mode | Split gcms.cz | Split gcms.cz |

| Derivatization | Not specified, direct analysis or with acetonitrile desorption researchgate.net | Methoxyamination and Trimethylsilylation (TMS) mpg.de |

| Ionization Mode | Electron Ionization (EI) google.com | Electron Ionization (EI), 70eV mpg.degoogle.com |

| Detection | Mass Spectrometry (MSD) researchgate.net | Time-of-Flight Mass Spectrometer (TOF-MS) mpg.de |

| Monitored Ions (m/z) | For Propylene Glycol (analyte): 45 oiv.int | For Propane-1,2-diol (2TMS derivative): Base peak 73 mpg.de |

| Internal Standard | This compound (expected) | Not specified, but SIL-IS is common monadlabtech.com |

This table is a composite of typical parameters and does not represent a single, specific analysis of this compound itself but rather the methods in which it is used as an internal standard.

Gas Chromatography with Flame Ionization Detection (GC-FID) is another robust technique for quantifying organic compounds. While GC-FID does not provide the mass-specific information of GC-MS, it offers excellent sensitivity and a wide linear range. nasa.gov When using GC-FID, this compound and propylene glycol will have very similar, but not necessarily identical, retention times. chromatographyonline.com The slight difference in retention time is due to the effect of deuteration on the compound's physical properties. scispace.comchromatographyonline.com The quantification principle remains the same: the ratio of the analyte peak area to the internal standard peak area is used. who.int This approach is effective in methods for determining propylene glycol in various matrices, such as heated tobacco products. who.int

Table 2: Research Findings on GC-FID Analysis of Propylene Glycol

| Research Focus | Key Finding | Reference |

|---|---|---|

| Analysis in Heated Tobacco Products | A GC-FID method was developed to simultaneously determine nicotine, glycerol, and propylene glycol. 1,3-Butanediol was used as the internal standard. The elution order was propylene glycol, followed by the internal standard. | who.int |

| Analysis in Water and Urine | A sensitive GC-FID method was developed involving derivatization with benzoyl chloride. Using 1,3-propanediol as an internal standard, a detection limit of 50 ppb was achieved for glycols. | nasa.gov |

| Analysis of Toxic Alcohols in Plasma | A one-step extraction and GC-FID method was developed for volatile alcohols and glycols. The method could resolve propylene glycol, with 1,2-butanediol used as the internal standard for glycols. | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for analyzing non-volatile compounds or those that require complex derivatization for GC analysis. For compounds like propylene glycol in complex biological matrices, LC-MS/MS offers high selectivity and sensitivity. cerilliant.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS quantitation. cerilliant.comscispace.com It effectively compensates for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. cerilliant.com Because the SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the peak area ratio provides a highly accurate measure. chromatographyonline.com While deuterated standards are preferred, it has been observed that they can sometimes exhibit slightly different chromatographic retention times than their non-deuterated analogs on reversed-phase columns, an effect that must be considered during method development. chromatographyonline.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Butanediol |

| This compound |

| 1,2-Propanediol |

| 1,3-Butanediol |

| 1,3-Propanediol |

| Acetonitrile |

| Benzoyl chloride |

| Glycerol |

| Helium |

| Nicotine |

| Propylene Glycol |

Mechanistic and Kinetic Investigations Utilizing 1,2-propane-d6-diol As a Probe

Elucidation of Reaction Mechanisms via Deuterium Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful method for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org The ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH) provides valuable information about the rate-determining step of a reaction. wikipedia.org

Primary and Secondary KIE Studies

Primary kinetic isotope effects arise when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orglibretexts.org A significant primary KIE, such as a kH/kD ratio greater than 2, is a strong indicator that C-H bond cleavage is involved in this crucial step. numberanalytics.com Conversely, secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate. wikipedia.orgresearchgate.net These effects are typically much smaller than primary KIEs but can still provide valuable mechanistic insights, such as changes in hybridization at a carbon atom during a reaction. wikipedia.orgnumberanalytics.com

In the context of 1,2-propanediol oxidation, studies have utilized deuterated analogs to probe the reaction mechanism. For instance, in the palladium-catalyzed oxidation of 1,2-propanediol, the absence of a significant primary kinetic isotope effect (kH/kD = 1.0(2)) for the oxidation of 2-d-1,2-propanediol suggests that β-hydride elimination is not the rate-limiting step. stanford.edu However, an inverse secondary isotope effect (kH/kD = 0.7(2)) was observed for the oxidation of 1-d₂-1,2-propanediol, providing further detail on the mechanistic pathway. stanford.edu

Intermolecular and Intramolecular Isotope Effects

Kinetic isotope effects can be further categorized as intermolecular or intramolecular. Intermolecular KIEs are determined by comparing the reaction rates of two separate, isotopically distinct substrates. acs.org Intramolecular KIEs, on the other hand, are measured in a single reaction where a molecule contains both the light and heavy isotopes at competing reactive sites.

Studies on the conformational equilibrium of 1,2-propanediol have highlighted the importance of both intermolecular and intramolecular hydrogen bonding. nih.gov The introduction of deuterium can influence these interactions, providing a means to study the subtle energetic differences between conformational states. nih.gov In enzymatic reactions, such as that catalyzed by diol dehydratase, isotope labeling studies with deuterated and tritiated propan-1,2-diol have been instrumental in establishing the mechanism of hydrogen transfer. nih.gov These experiments demonstrated the transfer of tritium from propan-1,2-diol to the coenzyme and subsequently to the product, revealing the role of 5'-deoxyadenosine as an intermediate. nih.gov

Tracing Reactive Intermediates in Catalytic Processes

The use of isotopically labeled substrates like 1,2-propane-d6-diol is invaluable for tracing the formation and fate of reactive intermediates in catalytic cycles. By following the deuterium label, researchers can gain insights into the connectivity of intermediates and the reversibility of reaction steps.

In the palladium-catalyzed aerobic oxidation of 1,2-propanediol, in-situ mass spectrometry studies have been crucial in identifying key intermediates. osti.govosti.gov These investigations led to the identification of a novel bridging trinuclear palladium species, [(LPd(II))₃(μ₃-O)₂]²⁺, which was shown to be a competent intermediate in the catalytic cycle. osti.gov Deuterium labeling studies further supported the proposed mechanism, helping to rule out alternative pathways such as the tautomerization of free lactaldehyde. stanford.edu Specifically, the oxidation of 2-d-1,2-propanediol yielded unlabeled hydroxyacetone, and the oxidation of 1-d₂-1,2-propanediol produced d₂-hydroxyacetone with high selectivity, indicating that the initial C-H (or C-D) bonds remain intact in the product. stanford.edu

| Catalyst System | Substrate | Key Finding | Citation |

| [L1Pd(μ-OAc)]₂[OTf]₂ | 2-d-1,2-propanediol | Unlabeled hydroxyacetone formed, indicating no significant d-scrambling. | stanford.edu |

| [L1Pd(μ-OAc)]₂[OTf]₂ | 1-d₂-1,2-propanediol | d₂-hydroxyacetone formed with 96% selectivity. | stanford.edu |

| [LPd(OAc)]₂(OTf)₂ | 1,2-propanediol | Identification of a trinuclear palladium intermediate. | osti.gov |

Studies on Hydrogen/Deuterium Exchange Dynamics in Chemical Systems

Hydrogen/deuterium (H/D) exchange studies provide a powerful lens through which to view the dynamic processes occurring in solution. mdpi.com The rate of exchange of protons for deuterons from a solvent like D₂O can reveal information about the acidity of C-H bonds and the mechanisms of acid-base catalysis. mdpi.com

While specific studies focusing solely on the H/D exchange dynamics of this compound are not extensively detailed in the provided search results, the principles of H/D exchange are broadly applicable. Such studies would involve monitoring the incorporation of protons into the deuterated framework of this compound under various conditions (e.g., different pH values, catalysts). This could provide insights into the relative lability of the different C-D bonds within the molecule. For instance, in other systems, H/D exchange has been used to investigate keto-enol tautomerism and the acidity of α-protons in carbonyl compounds. mdpi.com

Probing Electron Transfer and Radical Transformations with Deuterated Substrates

Deuterated substrates can also be employed to investigate reactions involving electron transfer and radical intermediates. The kinetic isotope effect can provide evidence for the involvement of C-H bond cleavage in the rate-determining step of such transformations.

In the context of the radiolysis of 1,2-propanediol aqueous solutions, a significant kinetic isotope effect was observed for the formation of acetone when using 1,2-propanediol-2-d₁. researchgate.net This profound KIE (with values as high as 15.3 ± 3.1 in 1 M solutions) points to a chain process where the abstraction of a hydrogen or deuterium atom from the diol is a key step. researchgate.net The study suggests that the carbon-centered acetonyl radical is the species that differentiates between the C-H and C-D bonds, highlighting the utility of isotopic substitution in understanding free-radical transformations. researchgate.net

| System | Observation | KIE (kH/kD) | Citation |

| Radiolysis of 0.1 M 1,2-propanediol/1,2-propanediol-2-d₁ | Profound KIE on acetone formation | 8.9 ± 1.7 | researchgate.net |

| Radiolysis of 1 M 1,2-propanediol/1,2-propanediol-2-d₁ | Profound KIE on acetone formation | 15.3 ± 3.1 | researchgate.net |

Applications of 1,2-propane-d6-diol in Metabolic and Biological Research

Stable Isotope Labeling in Metabolic Flux Analysis (MFA) and Metabolomics

Stable isotope labeling is a cornerstone technique in metabolic flux analysis (MFA) and metabolomics, providing a dynamic view of metabolic pathways. creative-proteomics.com Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, the use of stable isotope tracers like 1,2-Propane-d6-diol allows for the mapping of the flow of atoms through a metabolic network. salk.eduacs.org

Tracing Carbon Flow in Biological Pathways

The introduction of this compound into a biological system allows researchers to follow the journey of its deuterated carbon backbone through various biochemical reactions. springernature.com As the compound is metabolized, the deuterium atoms are incorporated into downstream metabolites. smolecule.com Analytical techniques such as mass spectrometry can then detect these heavier, isotope-labeled molecules, distinguishing them from their non-labeled counterparts. salk.edu

This process, known as stable isotope tracing, provides unparalleled insight into the wiring of metabolic pathways. springernature.com By identifying which subsequent metabolites carry the deuterium label, scientists can confirm known metabolic routes and discover new, previously uncharacterized pathways. capes.gov.br This method essentially creates a roadmap of metabolic flow, highlighting the interconnectedness of different biochemical processes. salk.edu For instance, feeding cells with a labeled substrate and analyzing the labeling patterns in downstream products can reveal the relative activity of different pathways, such as glycolysis or the pentose phosphate pathway. creative-proteomics.comnih.gov

Quantification of Metabolite Turnover Rates

Beyond simply tracing pathways, stable isotope labeling with this compound enables the quantification of metabolite turnover rates—the speed at which metabolites are synthesized and consumed. nih.gov By monitoring the rate at which the deuterium label from this compound is incorporated into a specific metabolite pool over time, researchers can calculate the flux, or rate, of the metabolic reactions producing that metabolite. nih.gov

| Research Area | Key Finding | Technique Used | Significance |

|---|---|---|---|

| Metabolic Pathway Mapping | Deuterium from labeled substrates is incorporated into downstream metabolites, allowing for the visualization of active biochemical routes. smolecule.com | Mass Spectrometry, NMR Spectroscopy smolecule.comsalk.edu | Confirms known pathways and enables the discovery of novel metabolic connections. capes.gov.br |

| Metabolic Flux Analysis (MFA) | The rate of isotope incorporation is used to calculate the rates (fluxes) of metabolic reactions. nih.gov | Stable Isotope Labeling combined with Mass Spectrometry frontiersin.org | Provides quantitative data on pathway activity and how it changes in response to various stimuli. frontiersin.org |

| Nontargeted Tracer Fate Detection | Allows for the quantitative detection of all measurable metabolites derived from a specific labeled compound. acs.org | Chromatography coupled to Mass Spectrometry acs.org | Improves the ability to probe metabolic networks and quantify fluxes without prior knowledge of all pathway components. acs.org |

Pharmacokinetic and Pharmacodynamic Studies with Deuterated Analogues

The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate, a phenomenon known as the "kinetic isotope effect" (KIE). informaticsjournals.co.intandfonline.com This makes deuterated analogues like this compound invaluable for pharmacokinetic (PK) and pharmacodynamic (PD) studies. nih.gov

Investigation of Drug Metabolism and Clearance Pathways

Furthermore, deuteration can be strategically applied to drug molecules to slow their metabolism. clearsynthdiscovery.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. informaticsjournals.co.intandfonline.com Studying the metabolism of a deuterated drug analogue compared to its non-deuterated parent can reveal key sites of metabolic attack and elucidate the primary clearance pathways. juniperpublishers.com This information is vital for designing drugs with more favorable pharmacokinetic properties.

Understanding Metabolic Stability and Enzyme Interactions

The increased strength of the C-D bond directly translates to greater metabolic stability. clearsynthdiscovery.com A slower rate of metabolism can lead to a longer drug half-life and prolonged therapeutic effects. clearsynthdiscovery.com The use of this compound allows for the direct study of this effect on a simple diol structure. Its metabolism, primarily via alcohol dehydrogenase and aldehyde dehydrogenase, can be quantified and compared to its non-deuterated counterpart, propane-1,2-diol. nih.gov

This approach helps researchers understand how deuteration impacts interactions with specific enzymes. informaticsjournals.co.in By slowing down the reaction, it becomes possible to study the enzyme-substrate interaction in greater detail. In some cases, deuteration can also lead to "metabolic switching," where the blockage of one metabolic pathway shunts the molecule through alternative routes, which can be observed by tracing the deuterated metabolites. nih.gov This provides a deeper understanding of the flexibility and redundancy of metabolic enzyme systems.

| Parameter | Effect of Deuteration | Underlying Mechanism | Research Application |

|---|---|---|---|

| Metabolic Rate | Decreased clearsynthdiscovery.com | Kinetic Isotope Effect (KIE); stronger C-D bond vs. C-H bond. tandfonline.com | Improving metabolic stability and extending drug half-life. informaticsjournals.co.in |

| Bioavailability | Potentially Increased clearsynthdiscovery.com | Slower first-pass metabolism allows more of the active drug to reach systemic circulation. informaticsjournals.co.in | Optimizing drug dosage and efficacy. nih.gov |

| Metabolite Profile | Altered (Metabolic Switching) nih.gov | Blocking a primary metabolic site can increase metabolism at alternative sites. nih.gov | Identifying all potential metabolites and avoiding the formation of toxic byproducts. clearsynthdiscovery.com |

| Clearance | Reduced juniperpublishers.com | Slower enzymatic breakdown leads to slower removal from the body. juniperpublishers.com | Investigating drug clearance pathways and potential for drug-drug interactions. clearsynthdiscovery.com |

Role in Biochemical Pathway Elucidation (e.g., Carbohydrate Metabolism, Lipidomics)

The application of this compound extends to the detailed elucidation of specific biochemical networks, such as those involved in carbohydrate and lipid metabolism.

In the context of carbohydrate metabolism, studies have investigated the impact of its non-deuterated form, propane-1,2-diol, on key metabolic indicators. Research in rats showed that ingestion of propane-1,2-diol led to significant changes in blood glucose, lactate, and pyruvate levels, and altered the activity of key enzymes in glycolysis and the pentose phosphate pathway. nih.gov Using the deuterated form, this compound, in similar studies would allow for precise tracing of the compound's contribution to these metabolic pools, distinguishing its metabolic fate from endogenous carbon sources and clarifying its exact role and points of entry into central carbon metabolism.

In the field of lipidomics, which studies the networks and functions of cellular lipids, this compound can be a valuable tool. Research has suggested that propane-1,2-diol can influence lipid digestion by affecting the structure of lipase enzymes. researchgate.net By using this compound, researchers could trace its interaction with lipid structures and its influence on glycerophospholipid metabolism. researchgate.net The deuterium label would act as a clear marker to follow the compound's journey and its effect on lipid processing and turnover, providing molecular-level insights into the quality assessment of products like milk where propylene glycol might be present. researchgate.net

Applications in Metabolic and Biological Research

This compound, the deuterated analogue of 1,2-propanediol (propylene glycol), serves as a valuable tool in metabolic and biological research. Its primary utility lies in its function as an isotopic tracer and an internal standard for analytical measurements. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, allows researchers to differentiate the compound from its naturally occurring, non-deuterated counterpart in biological systems. This distinction is crucial for accurately tracing metabolic pathways and quantifying the compound's presence and transformation.

One of the principal applications of this compound is as an internal standard for the quantification of propylene glycol in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). guidechem.com By adding a known amount of the deuterated standard to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more precise and accurate measurements of the non-deuterated propylene glycol.

In metabolic studies, this compound is employed to investigate the metabolic fate of propylene glycol. The non-deuterated form, 1,2-propanediol, is known to be metabolized in the body. The major metabolic pathway involves oxidation to lactaldehyde, which is then further oxidized to lactic acid and subsequently to pyruvic acid. reading.ac.uk These metabolites can then enter central metabolic pathways, such as the citric acid cycle. By administering this compound and tracking the appearance of deuterated metabolites, researchers can elucidate the kinetics and contributions of this pathway.

Furthermore, deuterated compounds like this compound are utilized in the field of deuterated metabolic imaging (DMI) and magnetic resonance imaging (MRI). isotope.com Hyperpolarized propane-d6 gas, for instance, has been explored as a contrast agent for lung ventilation imaging. nih.gov While this is a nascent area of research, it highlights the potential for deuterated small molecules in advanced medical imaging techniques. The altered magnetic properties of deuterium can be exploited to generate contrast in MRI, providing functional information about biological processes.

The use of this compound in these research applications is summarized in the table below.

| Research Application | Technique(s) | Purpose |

| Internal Standard | GC-MS, LC-MS | Accurate quantification of 1,2-propanediol in biological samples. guidechem.com |

| Metabolic Pathway Tracing | Isotope-ratio mass spectrometry, NMR spectroscopy | To follow the metabolic conversion of 1,2-propanediol to metabolites like lactic acid and pyruvic acid. reading.ac.uk |

| Metabolic Imaging | Deuterated Metabolic Imaging (DMI), Magnetic Resonance Imaging (MRI) | To serve as a contrast agent for visualizing biological structures and functions, such as lung ventilation. nih.gov |

Applications of this compound in Environmental Fate and Transport Studies

Applications in Environmental Fate and Transport Studies

While specific studies on the environmental fate and transport of this compound are not widely available, its behavior can be inferred from the known properties of its non-deuterated form, 1,2-propanediol, and the general principles governing the environmental behavior of deuterated compounds. 1,2-propanediol is considered to be readily biodegradable in aerobic conditions in soil and water. oiv.int It is not expected to persist in the environment.

The substitution of hydrogen with deuterium in this compound can, however, influence its rate of environmental degradation. This phenomenon is known as the kinetic isotope effect (KIE). scielo.org.mx The C-D bond is stronger than the C-H bond, and thus reactions that involve the cleavage of this bond, such as microbial oxidation, may proceed at a slower rate for the deuterated compound. This could potentially lead to a slightly longer persistence of this compound in the environment compared to 1,2-propanediol. Studies on other deuterated organic compounds have shown that deuteration can slow down biodegradation rates. prolynxinc.com

The transport of this compound in the environment is expected to be similar to that of 1,2-propanediol. It is a water-miscible, hygroscopic liquid, suggesting it will be mobile in soil and is unlikely to adsorb significantly to sediment. oiv.int Volatilization from water or soil surfaces is not anticipated to be a major fate process for this compound.

The table below provides a comparative overview of the expected environmental fate of 1,2-propanediol and the anticipated influence of deuteration on these processes for this compound.

| Environmental Process | 1,2-Propanediol (Propylene Glycol) | Expected Influence of Deuteration on this compound |

| Aerobic Biodegradation | Readily biodegradable in water and soil. oiv.int | Potentially slower degradation rate due to the kinetic isotope effect. scielo.org.mxprolynxinc.com |

| Anaerobic Biodegradation | Biodegradable under anaerobic conditions. | Rate may be similarly affected by the kinetic isotope effect. |

| Adsorption to Soil/Sediment | Low potential for adsorption due to high water solubility. oiv.int | Unlikely to significantly alter adsorption behavior. |

| Volatilization | Not a significant fate process. oiv.int | Unlikely to be a significant fate process. |

| Hydrolysis | Not expected to be a significant fate process. oiv.int | Not expected to be a significant fate process. |

1,2-propane-d6-diol As an Advanced Analytical Standard and Reference Material

Development of Deuterated Internal Standards for Quantitative Analysis (LC-MS/MS, GC-MS)

In quantitative analytical chemistry, particularly when using powerful techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and precise results. An ideal internal standard should behave chemically and physically similarly to the analyte of interest but be distinguishable by the detector. Deuterated compounds, such as 1,2-propane-d6-diol, are considered the gold standard for this purpose. guidechem.comgcms.cz

When analyzing propylene glycol in various samples, this compound can be added at a known concentration at the beginning of the sample preparation process. guidechem.com Because it is structurally almost identical to propylene glycol, it experiences similar losses during extraction, derivatization, and injection into the analytical instrument. adventchembio.com However, due to the mass difference between deuterium and hydrogen, it produces a different signal in the mass spectrometer. By comparing the signal intensity of the analyte (propylene glycol) to that of the internal standard (this compound), analysts can correct for variations in the analytical process, leading to highly reliable quantification. lcms.cz This is particularly important when dealing with complex matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of the results. lcms.czresolvemass.ca

The use of deuterated internal standards is a widely accepted practice and is recommended by regulatory bodies for validated and reproducible analytical methods. adventchembio.com For instance, in the analysis of glycols in biological fluids, the use of their deuterated counterparts as internal standards is a key component of robust and sensitive GC-MS methods. researchgate.net

Calibration and Validation in Trace Analysis and Complex Matrix Characterization

Accurate quantification in trace analysis and the characterization of complex matrices, such as those found in biological fluids, food products, and environmental samples, present significant analytical challenges. adventchembio.comresearchgate.net this compound plays a vital role in the calibration and validation of analytical methods designed to measure low levels of propylene glycol in these challenging samples.

In a technique known as isotope dilution mass spectrometry (IDMS), a known amount of the isotopically labeled standard, this compound, is added to the sample. researchgate.net This "spiked" sample is then analyzed, and the ratio of the unlabeled analyte to the labeled standard is measured. This ratio is used to construct a calibration curve, which plots the ratio against known concentrations of the analyte. researchgate.netrsc.org This approach allows for highly accurate quantification, even at trace levels, as it effectively compensates for any sample loss during preparation and analysis. adventchembio.com

Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. adventchembio.com Using this compound, laboratories can rigorously assess key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a study on the determination of glycols in whole blood utilized deuterated internal standards to establish linearity over a specific concentration range and to estimate the LOD and LOQ. researchgate.net The use of deuterated standards in method validation demonstrates a commitment to data reliability and is often a requirement for regulatory compliance. adventchembio.com

Quality Control and Assurance in Pharmaceutical and Food Industries

The pharmaceutical and food industries operate under stringent quality control and assurance protocols to ensure product safety and efficacy. dataintelo.comfuturemarketinsights.com Propylene glycol is a common excipient in pharmaceutical formulations and a food additive used as an emulsifier and stabilizer. futuremarketinsights.comresearchgate.net Therefore, accurate determination of its concentration is essential.

This compound serves as an invaluable tool for quality control laboratories in these industries. By employing analytical methods that use this compound as an internal standard, manufacturers can precisely monitor the levels of propylene glycol in their raw materials and finished products. axios-research.com This ensures that the products meet the required specifications and comply with regulatory standards. adventchembio.com

The use of deuterated standards like this compound is integral to risk-based impurity control and demonstrates a commitment to data reliability and audit readiness. adventchembio.com For instance, in the analysis of cheese and bacterial cultures, a robust GC-MS method was developed for the simultaneous determination of various diols, highlighting the importance of accurate quantification of such compounds in food products. nih.govresearchgate.net While this specific study did not use a deuterated standard for propylene glycol, the principles of accurate quantification are the same and are best served by the use of isotopically labeled internal standards. researchgate.net

Reference Materials for Spectroscopic and Chromatographic Method Development

The development of new and improved analytical methods requires high-purity reference materials for calibration and optimization. This compound, with its well-characterized properties, serves as an excellent reference material for the development of spectroscopic and chromatographic methods aimed at analyzing propylene glycol. guidechem.comisotope.com

In spectroscopy, particularly in Nuclear Magnetic Resonance (NMR) and mass spectrometry, the distinct isotopic signature of this compound allows for clear identification and differentiation from its non-deuterated counterpart. smolecule.com This makes it an ideal compound for optimizing instrument parameters, such as ionization efficiency and fragmentation patterns in mass spectrometry, or for serving as a reference in NMR studies. resolvemass.casmolecule.com

For chromatographic method development, including both GC and LC, this compound can be used to determine key parameters like retention time and peak shape. researchgate.net Since its chromatographic behavior is nearly identical to that of propylene glycol, it can be used to fine-tune separation conditions to achieve optimal resolution from other components in a complex mixture. The development of a GC-MS method for determining propane-1,2-diol in workplace air is an example of where such a reference standard would be crucial for method optimization and validation. researchgate.net

Below is a table summarizing the key properties of this compound that make it a valuable analytical standard.

| Property | Value | Reference |

| Molecular Formula | C3D6H2O2 | lgcstandards.com |

| Molecular Weight | 82.13 g/mol | nih.gov |

| CAS Number | 52910-80-2 | guidechem.comisotope.com |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% | isotope.com |

| Boiling Point | 187 °C | |

| Melting Point | -60 °C | |

| Density | 1.118 g/mL at 25 °C |

Advanced Studies in Chirality and Stereoselective Deuteration of Propane-1,2-diol Derivatives

Enantioselective Synthesis and Derivatization of Chiral Deuterated Propanediols

The synthesis of enantiomerically pure deuterated compounds, such as the enantiomers of 1,2-Propane-d6-diol, requires sophisticated asymmetric strategies. Microbial and enzymatic transformations have emerged as highly effective methods for achieving high levels of enantioselectivity and site-specific deuterium incorporation. rsc.orgnih.gov

One prominent strategy involves the combination of H/D exchange at positions alpha to a carbonyl group followed by a stereoselective microbial reduction. rsc.org For instance, the synthesis of a fully deuterated 1,2-propanediol derivative can be conceptualized through the reduction of a deuterated precursor like 1-benzyloxy-d5-acet-d3-one. This two-part deuterative strategy, involving α-exchange and subsequent deuterative microbial reduction, aims for greater than 95% deuterium incorporation. rsc.org

Research has demonstrated the successful enantioselective microbial deuteration of 1-benzyloxyacetone, a precursor to a protected 1,2-propanediol. rsc.org The process begins with a base-catalyzed H/D exchange of the α-hydrogens of 1-benzyloxyacetone with deuterium oxide to produce the perdeuterated ketone (1,1,3,3,3-d5)-1-benzyloxypropan-2-one. Subsequent reduction using various yeast strains can then introduce the final deuterium atom at the C-2 position with high stereoselectivity. rsc.orgrsc.org

Different microbial strains exhibit varying degrees of enantioselectivity and efficiency in these reductions. For example, while baker's yeast is commonly used, other strains like Saccharomyces cerevisiae MBG5177 and Pichia pastoris X-33 have been explored to optimize both enantiomeric excess (ee) and the level of deuterium incorporation. rsc.orgrsc.org The use of deuterated growth media, such as glycerol-d8 or methanol-d4, allows the microorganisms to generate the necessary deuterated redox cofactors for the enzymatic reduction. rsc.orgrsc.org

The following table summarizes results from a study on the microbial reduction of deuterated 1-benzyloxyacetone, highlighting the achievable enantioselectivity and deuterium incorporation.

| Substrate | Microorganism | Product | Enantiomeric Excess (ee) | Deuterium Incorporation (%-d) |

|---|---|---|---|---|

| (1,1,3,3,3-2H5)1-benzyloxypropan-2-one | Baker's Yeast | (S)-(1,1,2,3,3,3-2H6)-1-benzyloxy-2-propanol | >95% | >95% |

| (1,1,3,3,3-2H5)1-benzyloxypropan-2-one | Pichia pastoris X-33 | (S)-(1,1,2,3,3,3-2H6)-1-benzyloxy-2-propanol | High | >95% |

Data derived from studies on enantioselective microbial deuteration. rsc.orgrsc.org

Derivatization of the resulting chiral deuterated propanediols is crucial for determining their enantiomeric purity. A common method is the formation of diastereomeric esters with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). rsc.orgyoutube.comresearchgate.netresearchgate.net The resulting diastereomers can then be analyzed by NMR spectroscopy, where the signals for the different diastereomers will be chemically shifted, allowing for quantification of the enantiomeric excess. youtube.comresearchgate.netnih.gov For deuterated compounds, ¹⁹F NMR of the trifluoromethyl group in the Mosher's ester is particularly useful as it provides clean signals for integration without interference from the lack of protons in the deuterated analyte. rsc.org

Stereochemical Assignment and Purity Determination Using Deuterium Labels

Deuterium labels serve as a powerful tool for the assignment of stereochemistry and the determination of enantiomeric purity in chiral molecules like 1,2-propanediol. The distinct nuclear properties of deuterium compared to protium allow for the use of various spectroscopic techniques to probe the chiral environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, especially when combined with chiral derivatizing agents. nih.gov As mentioned previously, forming Mosher's esters with the chiral diol creates diastereomers that are distinguishable by NMR. youtube.comresearchgate.net The difference in the chemical shifts (Δδ) of corresponding protons (or other nuclei like ¹⁹F) in the two diastereomeric derivatives can be correlated to the absolute configuration of the original alcohol. researchgate.netresearchgate.net For deuterated molecules where proton signals are absent, ¹⁹F NMR of the MTPA esters provides a clear method for determining the diastereomeric ratio and thus the enantiomeric excess of the parent deuterated diol. rsc.org

Another effective NMR-based method involves the use of chiral boron agents. For example, a bridged boric acid has been shown to be an excellent chiral derivatizing agent for the enantiodiscrimination of various diols, including 1,2-propanediols. nih.gov The derivatization reaction is rapid and the resulting diastereomeric boronate esters exhibit large, well-separated signals in the ¹H NMR spectrum, allowing for accurate determination of enantiomeric excess. nih.gov

Gas chromatography (GC) using a chiral stationary phase is another widely used technique for separating and quantifying the enantiomers of 1,2-propanediol. mdpi.commdpi.com To apply this to biological or complex samples, the diol is often derivatized, for example, with phenylboronic acid to form volatile esters. researchgate.net The use of deuterated internal standards in these GC-mass spectrometry (MS) assays is common practice for accurate quantification. nih.gov

The table below summarizes common methods for the stereochemical analysis of 1,2-propanediol enantiomers, which are directly applicable to their deuterated analogs.

| Analytical Method | Derivatizing Agent | Principle | Key Measurement |

|---|---|---|---|

| NMR Spectroscopy | Mosher's Acid (MTPA) | Formation of diastereomeric esters | Integration of distinct ¹H or ¹⁹F NMR signals |

| NMR Spectroscopy | Chiral Boric Acid | Formation of diastereomeric boronate esters | Integration of well-separated ¹H NMR signals |

| Chiral Gas Chromatography (GC-MS) | Phenylboronic Acid | Separation of diastereomeric derivatives on a chiral column | Quantification of separated enantiomer peaks |

| Raman Optical Activity (ROA) | None | Differential Raman scattering of circularly polarized light | Comparison of experimental and calculated spectra |

Information compiled from various sources on chiral analysis. rsc.orgnih.govmdpi.comresearchgate.netnih.govcore.ac.uk

Beyond NMR and GC, vibrational optical activity (VOA) techniques like Raman Optical Activity (ROA) offer a powerful, direct method for determining the absolute configuration of chiral molecules without derivatization. core.ac.uk ROA measures the small difference in the intensity of Raman scattering of right- and left-circularly polarized light. core.ac.uk The resulting ROA spectrum is a sensitive fingerprint of the molecule's three-dimensional structure. By comparing the experimental ROA spectrum of a chiral deuterated diol to spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be unequivocally assigned. core.ac.uk

Impact of Deuteration on Stereochemical Stability and Interconversion

The substitution of hydrogen with deuterium can have a significant impact on the stereochemical stability of a chiral center. This phenomenon is primarily attributed to the kinetic isotope effect (KIE), which arises from the difference in zero-point vibrational energies of C-H and C-D bonds. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. wikipedia.org

This principle is the foundation of a strategy known as "Deuterium-Enabled Chiral Switching" (DECS). acs.org Many chiral molecules, particularly those with an acidic proton at the stereocenter, are prone to rapid in vitro or in vivo racemization, which prevents the development of a single, more effective enantiomer as a drug. acs.org By replacing the labile hydrogen at the chiral center with deuterium, the rate of enolization or other mechanisms leading to racemization can be significantly slowed down due to the primary kinetic isotope effect. wikipedia.orgacs.org

For a chiral diol like 1,2-propanediol, any process that involves the cleavage of a C-H bond at the chiral center (C-2) in a rate-determining step of interconversion would be slowed by deuterium substitution at that position. The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org This stabilization can be sufficient to transform a stereochemically unstable compound into a stable, isolable enantiomer.

The table below illustrates the principle of the kinetic isotope effect on the rate of a hypothetical racemization process involving C-H bond cleavage at the chiral center.

| Compound | Bond at Chiral Center | Relative Rate of Racemization (kH/kD) | Stereochemical Stability |

|---|---|---|---|

| (R)-1,2-propanediol | C-H | ~6-10 | Lower |

| (R)-1,2-propane-d1-diol (at C-2) | C-D | 1 (Reference) | Higher |

Illustrative data based on the principles of the kinetic isotope effect. wikipedia.org

It is important to note that while deuteration enhances stereochemical stability, it does not entirely prevent interconversion. Over time, particularly under physiological conditions, the C-D bond can still be cleaved, leading to potential loss of deuterium and eventual racemization. acs.org The practical impact of deuteration is therefore a function of the balance between the slowed rate of interconversion and the rates of other processes like metabolic elimination. acs.org Nevertheless, for many applications, the increased stability afforded by deuteration is sufficient to enable the isolation and study of individual enantiomers that would otherwise be inaccessible. acs.org

Computational and Theoretical Studies on 1,2-propane-d6-diol Molecular Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Vibrational Frequencies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure and energetics. global-sci.comnorthwestern.edu

For 1,2-propane-d6-diol, these calculations can elucidate properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of molecular reactivity and stability. The MEP map reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack.